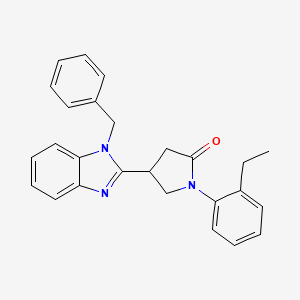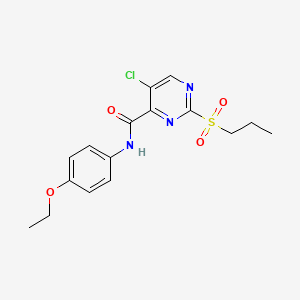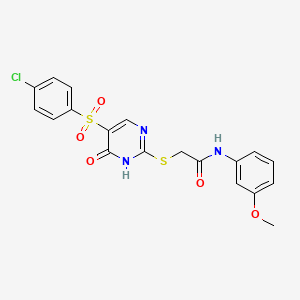![molecular formula C18H17N5O B11414630 N-(4-ethoxyphenyl)-8-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11414630.png)
N-(4-ethoxyphenyl)-8-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-8-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the [1,2,4]triazolo[4,3-a]quinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-8-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps:
Formation of the Quinoxaline Core: The synthesis begins with the reaction of o-phenylenediamine with oxalic acid in the presence of hydrochloric acid to form 1,4-dihydroquinoxaline-2,3-dione.
Chlorination: The quinoxaline derivative is then chlorinated using thionyl chloride in dichloroethane to yield 2,3-dichloroquinoxaline.
Formation of the Triazole Ring: The chlorinated quinoxaline is reacted with hydrazine hydrate to form 1-chloro-2-hydrazinoquinoxaline.
Substitution Reaction: Finally, the triazoloquinoxaline derivative is reacted with 4-ethoxyaniline under suitable conditions to yield N-(4-ethoxyphenyl)-8-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-8-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
N-(4-ethoxyphenyl)-8-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an A2B adenosine receptor antagonist, which may have anticancer properties.
Biological Research: It is used in studies investigating the role of adenosine receptors in various physiological and pathological processes.
Pharmacology: The compound is explored for its potential therapeutic effects in conditions such as cancer, ischemia, and inflammation.
Chemical Biology: It serves as a tool compound for studying the structure-activity relationships of triazoloquinoxaline derivatives.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-8-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with the A2B adenosine receptor. By binding to this receptor, the compound inhibits its activation, which can lead to reduced angiogenesis and tumor growth . The molecular targets include the A2B receptor and associated signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxaline: A parent compound with similar structural features.
Imidazo[1,2-a]quinoxaline: Another heterocyclic compound with comparable biological activities.
Pyrazolo[1,5-a]quinoxaline: A related scaffold with potential anticancer properties.
Uniqueness
N-(4-ethoxyphenyl)-8-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and receptor binding affinities . Its ethoxyphenyl and methyl groups contribute to its selectivity and potency as an A2B receptor antagonist .
Properties
Molecular Formula |
C18H17N5O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-8-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C18H17N5O/c1-3-24-14-7-5-13(6-8-14)20-17-18-22-19-11-23(18)16-10-12(2)4-9-15(16)21-17/h4-11H,3H2,1-2H3,(H,20,21) |
InChI Key |
OTRNOXFUWNACEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)N4C2=NN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(dimethylamino)phenyl]-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B11414559.png)
![5-chloro-2-ethylsulfonyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyrimidine-4-carboxamide](/img/structure/B11414562.png)
![Ethyl 4-[(3-chloro-2-methylphenyl)carbamoyl]-1,3,5-trimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11414569.png)

![N-{2-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11414580.png)
![2-(2-Methoxyethyl)-1'-(prop-2-EN-1-YL)-1',2',3,9-tetrahydro-2H-spiro[chromeno[2,3-C]pyrrole-1,3'-indole]-2',3,9-trione](/img/structure/B11414586.png)

![ethyl 4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B11414597.png)



![1-({3-Methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)-N-(3-methylphenyl)piperidine-3-carboxamide](/img/structure/B11414626.png)
![N-[2-(4-Acetyl-piperazin-1-ylmethyl)-1-methyl-1H-benzoimidazol-5-yl]-butyramide](/img/structure/B11414628.png)
